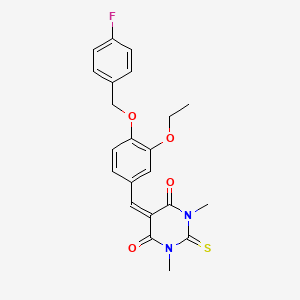

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)benzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

This compound belongs to the thioxodihydropyrimidine class, characterized by a pyrimidine core with a thioxo group at position 2 and dione functionalities at positions 4 and 4. The benzylidene substituent at position 5 is modified with a 3-ethoxy-4-((4-fluorobenzyl)oxy)phenyl group, while positions 1 and 3 are occupied by methyl groups.

Properties

IUPAC Name |

5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S/c1-4-28-19-12-15(11-17-20(26)24(2)22(30)25(3)21(17)27)7-10-18(19)29-13-14-5-8-16(23)9-6-14/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPSGZSNEWKNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)benzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the thioxodihydropyrimidine core, followed by the introduction of the ethoxy and fluorobenzyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

Substitution: The ethoxy and fluorobenzyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)benzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorobenzyl groups play a crucial role in binding to these targets, while the thioxodihydropyrimidine core may be involved in the compound’s overall activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its substituents. Below is a comparative analysis with key analogues:

Key Research Findings

- Electronic Effects : Fluorine and ethoxy substituents create a balanced electron-withdrawing/donating profile, optimizing reactivity for Michael addition or nucleophilic substitution .

- Solubility : The target compound’s fluorobenzyl group likely reduces aqueous solubility compared to methoxy analogues but improves membrane permeability .

- Crystallography : Related compounds (e.g., ) were analyzed via X-ray diffraction, suggesting similar crystallinity for the target compound if purified effectively .

Biological Activity

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)benzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, often referred to as a thioxodihydropyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H21F2NO4S

- Molecular Weight : 481.51 g/mol

- CAS Number : 441739-08-8

Anticancer Activity

Recent studies have indicated that thioxodihydropyrimidine derivatives exhibit significant anticancer properties. For instance, a compound structurally similar to the one demonstrated inhibition of cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This activity is attributed to the compound's ability to interfere with key signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. In vitro assays revealed that it exhibits bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on xanthine oxidase, an enzyme linked to oxidative stress and various diseases such as gout and cardiovascular disorders. The inhibition of this enzyme can lead to decreased uric acid levels in the body .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological macromolecules:

- Cellular Interaction : The ethoxy and fluorobenzyl groups enhance lipophilicity, facilitating cellular uptake.

- Targeting Enzymes : The thioxodihydropyrimidine core is known for its ability to mimic substrate structures in enzymatic reactions, leading to competitive inhibition.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

- The compound is synthesized via condensation reactions involving substituted benzaldehydes and thioxodihydropyrimidine precursors. Key steps include:

- Reflux conditions in glacial acetic acid with anhydrous sodium acetate to facilitate imine formation .

- Solvent selection (e.g., ethanol or DMF-acetic acid mixtures) for recrystallization to enhance purity .

- Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane systems .

- Optimization strategies: Adjusting molar ratios of reactants, temperature control (70–100°C), and catalyst use (e.g., sodium acetate) to improve yields (reported up to 85% in analogous syntheses) .

Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?

- 1H/13C NMR : Critical for confirming the benzylidene proton (δ 8.2–8.5 ppm) and distinguishing methyl/ethoxy groups (δ 1.2–1.4 ppm for CH3; δ 4.0–4.2 ppm for OCH2) .

- IR spectroscopy : Identifies thioxo (C=S) stretches (~1200 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar spiro compounds .

Advanced Research Questions

Q. How does the substitution pattern on the benzylidene moiety influence biological activity?

- The 4-fluorobenzyl and ethoxy groups enhance lipophilicity and target binding affinity , as seen in related thiazolidinones with kinase inhibitory activity .

- Electron-withdrawing substituents (e.g., fluoro) stabilize the benzylidene conjugate system, potentially increasing reactivity with biological targets like enzymes or DNA .

- Comparative studies using analogs with methoxy, nitro, or chloro substituents can clarify structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Unexpected NMR peaks : May arise from tautomerism (e.g., keto-enol equilibria in the pyrimidine ring). Use variable-temperature NMR or deuterated solvents to suppress dynamic effects .

- IR band discrepancies : Cross-validate with computational methods (e.g., DFT calculations) to assign vibrational modes accurately .

- Mass spectral anomalies : Employ high-resolution MS (HRMS) to distinguish isobaric ions or adducts .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test against kinases (e.g., cyclin-dependent kinases) or inflammatory mediators (e.g., COX-2) using fluorogenic substrates or ELISA .

- Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to track intracellular localization .

Methodological Guidance for Data Contradictions

Q. How to address inconsistent biological activity data across replicate studies?

- Control variables : Standardize cell lines, assay conditions (pH, temperature), and compound purity (≥95% by HPLC) .

- Dose-response curves : Use a wide concentration range (nM–μM) to account for non-linear effects .

- Orthogonal assays : Confirm activity via complementary methods (e.g., Western blotting for protein expression changes alongside enzymatic assays) .

Q. What approaches validate the compound’s stability under physiological conditions?

- pH-dependent stability tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours .

- Serum stability assays : Expose to fetal bovine serum (FBS) and quantify intact compound using LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to guide storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.